molecular formula C27H36ClNO4 B1675166 Levonantradol hydrochloride CAS No. 70222-86-5

Levonantradol hydrochloride

Numéro de catalogue: B1675166
Numéro CAS: 70222-86-5
Poids moléculaire: 474.0 g/mol
Clé InChI: NSOGAHPJIFTUHV-YINRMENDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de lévonantradol subit diverses réactions chimiques, notamment :

    Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

    Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

    Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

    Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

    Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrogène gazeux sur un catalyseur de platine.

    Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés déhydroxylés .

4. Applications de la recherche scientifique

Le chlorhydrate de lévonantradol a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le chlorhydrate de lévonantradol exerce ses effets en se liant et en activant les récepteurs cannabinoïdes CB1 et CB2, qui font partie de la superfamille des récepteurs couplés aux protéines G (RCPG) . L'activation de ces récepteurs module l'inhibition de l'adénylyl cyclase et l'accumulation d'adénosine monophosphate cyclique (AMPc), conduisant à une diminution de la conductance calcique et à une augmentation de la conductance potassique dans le cerveau . Cette modulation de la transmission synaptique médiatise les effets psychoactifs et analgésiques du composé .

Composés similaires :

    Dronabinol (Marinol) : Un autre cannabinoïde synthétique utilisé pour ses propriétés antiémétiques et analgésiques.

    Nabilone : Un cannabinoïde synthétique avec des applications thérapeutiques similaires.

    CP 55,940 et CP 55,244 : Composés bicycliques à activité analgésique puissante.

Unicité : Le chlorhydrate de lévonantradol est unique en raison de sa forte puissance et de son efficacité par rapport aux autres cannabinoïdes synthétiques. Il a une affinité de liaison et une efficacité plus élevées aux récepteurs cannabinoïdes, ce qui en fait un composé précieux pour la recherche sur le potentiel thérapeutique des cannabinoïdes .

Applications De Recherche Scientifique

Introduction to Levonantradol Hydrochloride

This compound is a synthetic cannabinoid, structurally related to delta-9-tetrahydrocannabinol (THC), and has been studied for its potential applications in pain management and as an antiemetic agent. It acts primarily by binding to cannabinoid receptors CB1 and CB2, which are involved in various physiological processes including pain modulation and the emesis response. This article delves into the scientific research applications of this compound, focusing on its effectiveness in clinical settings, formulation advancements, and case studies that highlight its therapeutic potential.

Analgesic Properties

Levonantradol has shown significant analgesic efficacy in clinical trials, particularly for postoperative pain management. In a study involving patients who received intramuscular injections of levonantradol, it was noted that analgesia persisted for more than six hours at doses of 2.5 mg and 3 mg. The compound's ability to provide pain relief without the addiction liability associated with traditional opioids positions it as a valuable alternative in pain management strategies .

Table 1: Analgesic Efficacy of Levonantradol

Dose (mg)Duration of Analgesia (hours)Side Effects
2.5>6Drowsiness
3>6Drowsiness

Antiemetic Effects

Levonantradol's antiemetic properties have been particularly beneficial in patients undergoing chemotherapy. In a clinical observation involving twelve patients with advanced solid tumors, levonantradol was administered as an antiemetic prior to chemotherapy sessions. The results indicated that eleven out of twelve patients experienced significantly reduced nausea and vomiting compared to previous treatments with standard antiemetics .

Table 2: Antiemetic Efficacy in Chemotherapy Patients

Patient IDPrevious Anti-emetic TreatmentNausea Reduction (%)
1Standard Drug A80
2Standard Drug B90
.........
12Standard Drug C75

Formulation Advances

Recent advancements in the formulation of levonantradol have focused on enhancing its stability and bioavailability. Aqueous micellar solutions have been developed to improve the solubility of levonantradol, allowing for effective parenteral administration. These formulations are designed to maintain stability over prolonged periods, ensuring rapid action upon administration .

Table 3: Formulation Characteristics

Formulation TypeStability (Weeks at 37°C)Administration Route
Aqueous Micellar Solution>9Intramuscular
Lyophilized FormulationReconstituted on demandIntramuscular

Case Study 1: Postoperative Pain Management

A randomized controlled trial assessed the efficacy of levonantradol in managing postoperative pain compared to traditional analgesics. Patients receiving levonantradol reported lower pain scores and fewer side effects than those treated with opioids, showcasing its potential as an opioid-sparing agent .

Case Study 2: Nausea in Chemotherapy Patients

In a retrospective analysis of patients receiving chemotherapy, levonantradol was found to be more effective than standard antiemetics in reducing nausea and improving patient satisfaction with treatment outcomes. This supports the hypothesis that cannabinoids can play a crucial role in managing chemotherapy-induced nausea .

Comparaison Avec Des Composés Similaires

    Dronabinol (Marinol): Another synthetic cannabinoid used for its antiemetic and analgesic properties.

    Nabilone: A synthetic cannabinoid with similar therapeutic applications.

    CP 55,940 and CP 55,244: Bicyclic compounds with potent analgesic activity.

Uniqueness: Levonantradol hydrochloride is unique due to its high potency and efficacy compared to other synthetic cannabinoids. It has a higher binding affinity and efficacy at cannabinoid receptors, making it a valuable compound for research into the therapeutic potential of cannabinoids .

Activité Biologique

Levonantradol hydrochloride, a synthetic cannabinoid analog of delta-9-tetrahydrocannabinol (THC), exhibits significant biological activity, particularly in the realms of analgesia and antiemetic effects. This article explores its mechanisms of action, clinical applications, and relevant research findings, supported by data tables and case studies.

Levonantradol interacts with the endocannabinoid system primarily through the activation of cannabinoid receptors (CB1 and CB2). The compound's biological activities include:

  • Analgesic Effects : Levonantradol has been shown to possess potent anti-analgesic properties, making it a candidate for pain management.
  • Antiemetic Activity : It demonstrates efficacy in reducing nausea and vomiting associated with chemotherapy, functioning similarly to other cannabinoids like dronabinol and nabilone .
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially influencing neuronal signaling pathways .

Antiemetic Efficacy

A phase I clinical trial evaluated levonantradol's effectiveness in managing chemotherapy-induced nausea and vomiting (CINV). Key findings included:

  • Patient Cohort : 34 patients receiving chemotherapy, primarily high-dose cisplatin.
  • Dosage : Levonantradol was administered intramuscularly at escalating doses (0.5 to 4.0 mg per dose).
  • Results :
    • Major antiemetic responses were observed in 23% of patients receiving cisplatin and 53% in those receiving non-cisplatin chemotherapy.
    • Side effects included dizziness (65%), sedation (44%), and urinary retention (10%) at higher doses .

Behavioral Studies

In animal models, specifically rhesus monkeys, levonantradol demonstrated behavioral effects indicative of central nervous system (CNS) depression. Observations included:

  • Doses Tested : Ranged from 0.001 to 0.56 mg/kg.
  • Effects : Ataxia, pupil dilation, and ptosis were noted, alongside a decrease in responsiveness to abdominal pressure during morphine withdrawal tests .

Data Table: Clinical Trial Outcomes

Study ReferencePatient PopulationDosage Range (mg)Major Antiemetic Response (%)Common Side Effects (%)
Chemotherapy patients0.5 - 4.0Cisplatin: 23% Non-Cisplatin: 53%Dizziness: 65%, Sedation: 44%, Urinary Retention: 10%
Rhesus monkeys0.001 - 0.56Not applicableCNS Depression Signs

Efficacy in Chemotherapy-Induced Nausea

A comprehensive review highlighted levonantradol's role as an effective antiemetic agent in patients undergoing chemotherapy. The drug's side effect profile was consistent with other cannabinoids but raised concerns regarding its outpatient applicability due to adverse effects .

Comparative Studies

Levonantradol was compared with other cannabinoids such as nabilone and dronabinol in various studies:

  • Efficacy : All three cannabinoids were effective; however, levonantradol showed a higher incidence of certain side effects compared to nabilone .
  • Mechanistic Insights : Studies indicated that levonantradol's interaction with cannabinoid receptors might contribute to its unique side effect profile and therapeutic benefits .

Propriétés

Numéro CAS

70222-86-5

Formule moléculaire

C27H36ClNO4

Poids moléculaire

474.0 g/mol

Nom IUPAC

[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride

InChI

InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H/t17-,18+,21-,23+,24-;/m1./s1

Clé InChI

NSOGAHPJIFTUHV-YINRMENDSA-N

SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl

SMILES isomérique

C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O.Cl

SMILES canonique

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl

Apparence

Solid powder

Key on ui other cas no.

70222-86-5

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Levonantradol hydrochloride;  Levonantradol HCl;  CP 50,556-1;  CP-50,556-1; UNII-V92884KHRI.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levonantradol hydrochloride
Reactant of Route 2
Levonantradol hydrochloride
Reactant of Route 3
Levonantradol hydrochloride
Reactant of Route 4
Levonantradol hydrochloride
Reactant of Route 5
Levonantradol hydrochloride
Reactant of Route 6
Levonantradol hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.